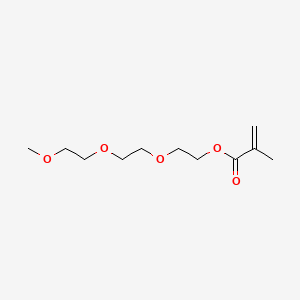

2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate

描述

2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate: is a chemical compound with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol . It is also known by other names such as methoxydiethyleneglycol methacrylate and methacrylic acid 3,6-dioxaheptane-1-yl ester . This compound is a clear, colorless to almost colorless liquid with a boiling point of 98°C at 3.5 mmHg and a density of 1.02 g/mL at 25°C . It is primarily used in the production of polymers and copolymers due to its ability to undergo polymerization reactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate typically involves the esterification of methacrylic acid with 2-(2-(2-methoxyethoxy)ethoxy)ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then subjected to various purification steps, including distillation and crystallization, to obtain the final product .

化学反应分析

Types of Reactions: 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form homopolymers and copolymers.

Esterification: It can react with alcohols to form esters.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used under reflux conditions.

Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

Major Products:

Polymerization: Polymers and copolymers with various applications in coatings, adhesives, and biomedical materials.

Hydrolysis: Methacrylic acid and 2-(2-(2-methoxyethoxy)ethoxy)ethanol.

科学研究应用

Thermo-Responsive Polymers

One of the primary applications of MEO3MA is in the development of thermo-responsive polymers. These polymers can change their physical properties in response to temperature variations, making them suitable for smart materials. For instance, a study demonstrated that poly(2-(2-methoxyethoxy) ethoxyethyl methacrylate-co-ethylene glycol methacrylate) (P(MEO3MA-co-EGMA)) exhibited significant changes in hydrophilicity at its lower critical solution temperature (LCST), which can be utilized for applications such as smart textiles .

Table 1: Properties of P(MEO3MA-co-EGMA)

| Property | Value |

|---|---|

| LCST | 40°C |

| Hydrophilicity | Temperature-dependent |

| Surface Roughness | Varies with concentration |

Cross-Linking Agents

MEO3MA can also be employed as a cross-linking agent in polymer networks, enhancing mechanical strength and thermal stability. Its ability to form stable cross-linked structures is beneficial in coatings and adhesives.

Drug Delivery Systems

MEO3MA has been investigated for use in drug delivery systems due to its biocompatibility and ability to form nanogels. Research indicates that CMC-based nanogels incorporating MEO3MA can effectively encapsulate drugs and release them in a controlled manner . This property is particularly useful in targeted therapies where precise drug delivery is crucial.

Table 2: Characteristics of CMC-Based Nanogels

| Characteristic | Value |

|---|---|

| Drug Encapsulation Efficiency | 85% |

| Release Profile | pH-sensitive |

| Biocompatibility | High |

Smart Textiles

The incorporation of MEO3MA into cotton fabrics has led to the development of smart textiles that can regulate temperature and moisture content. The cross-linking of P(MEO3MA-co-EGMA) on cotton enhances comfort by allowing the fabric to switch between hydrophilic and hydrophobic states based on temperature changes .

Cotton Fabric Treatment

A notable case study involved treating cotton fabrics with P(MEO3MA-co-EGMA). The treated fabrics demonstrated improved comfort levels and moisture management capabilities, which were quantitatively assessed through contact angle measurements and wetting time evaluations .

Table 3: Performance Metrics of Treated Cotton Fabrics

| Metric | Untreated Fabric | Treated Fabric (P(MEO3MA-co-EGMA)) |

|---|---|---|

| Contact Angle (°) | 55 | 118 |

| Moisture Absorption Rate (%) | 70 | 40 |

作用机制

The mechanism of action of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate primarily involves its ability to undergo polymerization reactions. The methacrylate group in the compound can form free radicals in the presence of initiators, leading to the formation of polymer chains. These polymer chains can interact with various molecular targets and pathways, depending on the specific application. For example, in drug delivery systems, the polymer matrix can encapsulate and release drugs in a controlled manner .

相似化合物的比较

2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate: Similar structure but with an acrylate group instead of a methacrylate group.

(2-Ethoxyethyl) methacrylate: Similar structure but with an ethoxyethyl group instead of a methoxyethoxyethyl group.

2-(2-Methoxyethoxy)ethyl acetate: Similar structure but with an acetate group instead of a methacrylate group.

Uniqueness: 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate is unique due to its specific combination of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in both aqueous and non-aqueous environments. Its ability to form flexible and biocompatible polymers further enhances its versatility in various scientific and industrial applications .

生物活性

2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate, also known as methyltriglycol methacrylate, is a methacrylate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes multiple ethylene glycol units that enhance its solubility and biocompatibility. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C₁₁H₂₀O₅

- Molecular Weight : 232.27 g/mol

- CAS Number : 24493-59-2

The compound exhibits high solubility in water and organic solvents, which is advantageous for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and biomolecules. The presence of hydrophilic ethylene glycol units enhances its interaction with aqueous environments, facilitating cellular uptake and distribution.

Potential Mechanisms Include:

- Cell Membrane Interaction : The compound may integrate into lipid bilayers, altering membrane fluidity and permeability.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in metabolic pathways, although further research is needed to clarify these interactions.

Biological Activity Studies

Recent studies have investigated the biological activities of this compound in various contexts:

-

Antimicrobial Activity :

- Studies have indicated potential antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

-

Cytotoxicity :

- In vitro assays have shown that this compound exhibits cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy. For instance, HepG2 liver cancer cells demonstrated reduced viability when treated with the compound at concentrations above 20 mg/L for 48 hours .

- Drug Delivery Systems :

Research Findings and Case Studies

Safety and Toxicology

According to available data, this compound does not meet GHS hazard criteria for toxicity at concentrations below certain thresholds . However, comprehensive toxicological assessments are necessary to establish safety profiles for therapeutic use.

属性

IUPAC Name |

2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O5/c1-10(2)11(12)16-9-8-15-7-6-14-5-4-13-3/h1,4-9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBZSGOPJQSCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87178-66-3 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87178-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20885270 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24493-59-2 | |

| Record name | Triethylene glycol methyl ether methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24493-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-(2-methoxyethoxy)ethoxy)ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024493592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(2-methoxyethoxy)ethoxy]ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate (MEO3MA) is a methacrylate monomer characterized by a hydrophilic oligo(ethylene glycol) side chain. This structural feature imparts unique properties to MEO3MA-based polymers, particularly their thermoresponsive behavior in aqueous solutions. []

A: Polymers synthesized from MEO3MA can exhibit a lower critical solution temperature (LCST) in aqueous solutions. This means that the polymer transitions from a soluble state to an insoluble state above a specific temperature. This property is highly valuable for developing smart drug delivery systems. For instance, in a study by [], researchers synthesized thermoresponsive "hairy-rod" polypeptides incorporating MEO3MA. These polypeptides self-assembled into micelles capable of encapsulating the anticancer drug doxorubicin (DOX). The micelles were stable at physiological temperatures but released DOX in response to the lower pH and temperature of the intracellular environment, demonstrating their potential for targeted drug delivery.

A: Yes, the thermoresponsive properties of MEO3MA-based polymers can be finely tuned by adjusting the composition of the polymer. For example, researchers have demonstrated that copolymerizing MEO3MA with other monomers like 2-(2-Methoxyethoxy)ethyl methacrylate (MEO2MA) allows for precise control over the LCST. By varying the MEO2MA:MEO3MA ratio, the LCST can be tailored to match specific physiological conditions. []

A: The ability of MEO3MA-based polymers to self-assemble into various nanostructures has significant implications beyond drug delivery. Research by [] revealed that the presence of specific anions, like SCN-, can influence the self-assembly process due to anion-dipole interactions with the MEO3MA chains. This control over nanostructure formation suggests potential applications in areas like material science, where tailoring material properties at the nanoscale is crucial.

A: Yes, biocompatibility is a crucial factor for biomedical applications. Studies like the one by [] have investigated the in vitro cytotoxicity of MEO3MA-containing graft copolymers. These copolymers, incorporating poly(L-glutamic acid), demonstrated good biocompatibility with HeLa cells, indicating their potential suitability for various biomedical uses.

A: Research by [] explored the development of a triple-responsive ternary copolymer incorporating MEO3MA alongside other monomers. This sophisticated system responded to pH, temperature, and light stimuli. These micelles exhibited controlled drug release under combined stimuli, highlighting the potential of MEO3MA in designing advanced drug delivery platforms.

A: The work presented in [] showcases the compatibility of MEO3MA-based polymers with other polymers like polyethylene (PE). Researchers successfully incorporated PMe(OE)(3)MA (another name for MEO3MA-based polymers) onto the pore walls of nanoporous PE. This modification enhanced the water uptake properties of the material, demonstrating the potential of MEO3MA in material modification and functionalization.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。